

An In-Depth Technical Guide to 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to **7-Hydroxy Quetiapine-d8**. This deuterated analog of a primary active metabolite of Quetiapine is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

7-Hydroxy Quetiapine-d8 is a stable isotope-labeled version of 7-Hydroxy Quetiapine, a significant metabolite of the atypical antipsychotic drug Quetiapine. The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical assays.

Quantitative Data Summary

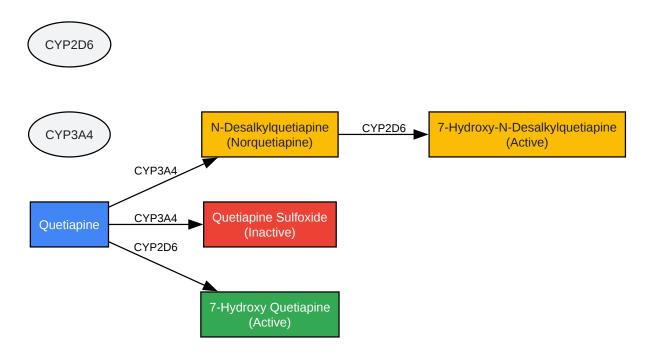


Property	Value	Source(s)
Molecular Formula	C21H17D8N3O3S	[1]
Molecular Weight	407.56 g/mol	[1]
CAS Number	1185098-57-0	[1]
Unlabeled CAS Number	139079-39-3	[1][2]
Accurate Mass	407.2119	[1]
Appearance	White to Pale Yellow Solid	
Storage Temperature	-20°C	-
Solubility	Chloroform (Slightly), Methanol (Slightly)	-

Metabolic Signaling Pathway

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 7-Hydroxy Quetiapine is a key pathway.

Quetiapine Metabolism





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Caption: Metabolic pathway of Quetiapine.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of **7-Hydroxy Quetiapine-d8**. The following sections provide cited experimental protocols.

Synthesis of Quetiapine Analogues

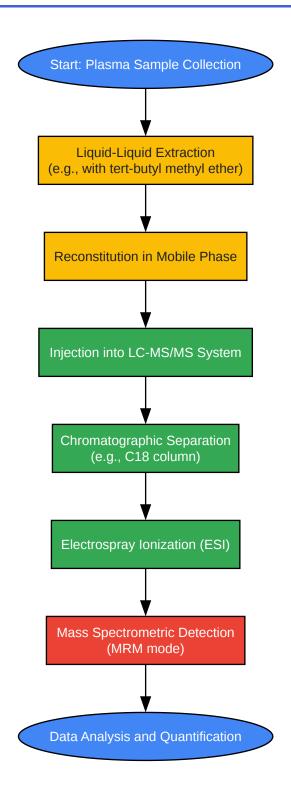
While a specific, detailed protocol for the synthesis of **7-Hydroxy Quetiapine-d8** is not publicly available, the general synthesis of Quetiapine provides a foundational methodology. The synthesis of the deuterated analog would involve the use of deuterated precursors. A general synthesis of Quetiapine involves the reaction of dibenzo[b,f][3][4]thiazepin-11(10H)-one with an appropriate piperazine derivative.

Analytical Methodologies

The quantification of Quetiapine and its metabolites is essential in clinical and research settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Workflow for LC-MS/MS Analysis





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Caption: LC-MS/MS analytical workflow.

Detailed Protocol for LC-MS/MS Analysis of Quetiapine and Metabolites in Human Plasma[3][5] [6]



- Sample Preparation:
 - To 500 μL of plasma, add an internal standard solution (e.g., Quetiapine-d8).
 - Perform liquid-liquid extraction by adding 1000 μL of tert-butyl methyl ether and vortexing for 3 minutes.[3]
 - Centrifuge the mixture at 12,000 rpm for 10 minutes.[3]
 - Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase, such as a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
- Chromatographic Conditions:
 - Column: A C18 column (e.g., Sunfire C18, 50mm x 2.1mm, 5μm) is commonly used.[5]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[3]
 - Flow Rate: A flow rate of around 300 nL/min is often employed for nano-UPLC-MS/MS systems.[3]
- Mass Spectrometric Conditions:
 - Ionization: Positive ion electrospray ionization (ESI) is generally used.
 - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5][6]

Detailed Protocol for HPLC Analysis of Quetiapine and Metabolites

Sample Preparation:



- Protein precipitation is a common method for plasma sample preparation. Acetonitrile is frequently used for this purpose.
- Chromatographic Conditions:
 - Column: A C18 column is typically used for separation.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is common.
 - Detection: UV detection at a wavelength of 225 nm is often used.

This guide serves as a foundational resource for professionals engaged in the research and development of Quetiapine and its metabolites. The provided data and methodologies are intended to support further investigation and application in this field.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Hydroxy Quetiapine-d8]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b563336#7-hydroxy-quetiapine-d8-chemical-properties]

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